molecular formula C13H20ClN5O2 B2471230 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate CAS No. 2377031-94-0

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B2471230
CAS No.: 2377031-94-0
M. Wt: 313.79
InChI Key: NRDUUFSKXBVWMK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting with the reaction of 4-chloro-1,3,5-triazin-2-yl with methylamine to form the intermediate triazine derivative. This intermediate is then reacted with tert-butyl pyrrolidine-1-carboxylate under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • N- (tert-Butyl)-4- [ (4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide

  • Tert-butyl 3- {[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate

Uniqueness: Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is unique in its molecular structure and potential applications. Its triazine core and pyrrolidine ring contribute to its distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-5-9(7-19)18(4)11-16-8-15-10(14)17-11/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDUUFSKXBVWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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